Tert-butyl (4-methoxy-1h-indol-6-yl)carbamate
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Overview
Description
Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a chemical compound with the molecular formula C14H18N2O3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate typically involves the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while reduction may produce indole-6-methanol derivatives .
Scientific Research Applications
Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and makes it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H18N2O3 and features a unique substitution pattern that contributes to its distinct chemical and biological properties. The compound is synthesized through the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base, typically triethylamine, under anhydrous conditions.
Property | Value |
---|---|
Molecular Weight | 262.308 g/mol |
CAS Number | 1227269-41-1 |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has shown potential in inhibiting specific enzyme activities, which may lead to anticancer effects by modulating cell proliferation pathways .
Key Targets:
- Monoamine Oxidases (MAO): Indole derivatives have been studied for their inhibitory effects on MAO A and B, which are critical in neurotransmitter metabolism. Inhibition of these enzymes can influence mood regulation and neuroprotection .
- Enzyme Inhibition: The compound may act as a reversible inhibitor for certain enzymes, potentially leading to therapeutic applications in neurodegenerative diseases.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer properties of indole derivatives, including this compound. The compound has been evaluated against various pathogens and cancer cell lines, demonstrating promising results.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation and modulation of cell cycle progression .
Table 2: Anticancer Activity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 12 | Caspase activation |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. By inhibiting MAO enzymes, it may help reduce oxidative stress and neuronal damage associated with neurodegenerative diseases .
Research Applications
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural characteristics make it suitable for the development of novel therapeutic agents targeting various diseases.
Table 3: Research Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Development of new drugs targeting MAO |
Organic Synthesis | Intermediate in synthesizing complex indoles |
Biochemistry | Study of enzyme interactions |
Properties
IUPAC Name |
tert-butyl N-(4-methoxy-1H-indol-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-9-7-11-10(5-6-15-11)12(8-9)18-4/h5-8,15H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDCKHOVEWTNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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